ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex molecule featuring:
- A 4-(N,N-diallylsulfamoyl)benzamido substituent, introducing sulfonamide functionality (often associated with enzyme inhibition) and allyl groups that may enhance reactivity or metabolic stability.
- An isopropyl group at the 6-position, increasing lipophilicity and steric bulk.
- An ethyl carboxylate ester at the 3-position, which can influence solubility and hydrolysis rates.
- A hydrochloride salt, improving aqueous solubility for pharmacological or analytical applications.
Its synthesis and characterization likely involve advanced crystallographic methods, such as those enabled by the SHELX software suite .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSWIENWGWWGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique thieno[2,3-c]pyridine core and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 507.7 g/mol. The IUPAC name reflects its complex structure, which includes a thieno[2,3-c]pyridine moiety and sulfamoyl derivatives. The compound's unique structure suggests potential interactions with biological targets that warrant further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N3O5S2 |
| Molecular Weight | 507.7 g/mol |
| IUPAC Name | ethyl 2-[[4-(diallylsulfamoyl)benzoyl]amino]-6-isopropyl-4H-thieno[2,3-c]pyridine-3-carboxylate |
| InChI Key | FGEDPWYGDBWERU-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various pharmacological effects. Detailed research is required to elucidate the exact mechanisms involved.
Antibacterial and Antifungal Properties
Research indicates that compounds similar in structure to ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thieno[2,3-c]pyridine derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi . The presence of the sulfamoyl group may enhance these effects by modifying the compound's interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound is another area of interest. Similar thieno-pyridine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at low concentrations of the compounds tested .
- Anticancer Research : In vitro studies demonstrated that compounds structurally related to ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate induced apoptosis in breast cancer cell lines through caspase activation .
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives based on the core structure of ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the benzamide and sulfamoyl groups significantly impact biological activity.
- In Vivo Studies : Animal models have shown promising results regarding the safety profile and therapeutic efficacy of these compounds .
Comparison with Similar Compounds
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
Key Structural Differences :
- Amino group replaces the 4-(N,N-diallylsulfamoyl)benzamido moiety.
- Boc (tert-butoxycarbonyl) protecting group at the 6-position instead of isopropyl.
- Lack of a sulfamoyl group and hydrochloride salt.
Functional Implications :
- The Boc group is typically used to protect amines during synthesis, suggesting this compound is an intermediate rather than a final product.
- Reduced steric hindrance compared to the isopropyl group may alter binding affinities in biological assays.
- The absence of sulfonamide functionality limits its utility in sulfonamide-targeted therapies.
Safety Profile : Classified as a laboratory chemical, with handling precautions emphasizing avoidance of ignition sources and proper ventilation .
2-(4-(N,N-Dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride ()
Key Structural Differences :
- Dibutylsulfamoyl group replaces the diallylsulfamoyl moiety.
- Ethyl group at the 6-position instead of isopropyl.
- Carboxamide replaces the ethyl carboxylate ester.
Functional Implications :
- The ethyl group at the 6-position offers less steric hindrance than isopropyl, possibly improving binding to less bulky active sites.
- The carboxamide group resists esterase-mediated hydrolysis, which could prolong metabolic stability compared to the carboxylate ester in the target compound.
Comparative Analysis Table
Research Findings and Implications
- Structural Determinants of Activity : The diallylsulfamoyl group in the target compound may offer a balance between lipophilicity and reactivity, contrasting with the dibutyl variant’s higher hydrophobicity . The isopropyl group likely optimizes steric interactions in target binding compared to ethyl or Boc substituents .
- Metabolic Stability : The ethyl carboxylate ester in the target compound is prone to hydrolysis, whereas the carboxamide in ’s analog resists enzymatic cleavage, suggesting divergent pharmacokinetic profiles.
- Synthetic Utility: The Boc-protected compound () serves as a precursor, highlighting the importance of protecting groups in constructing complex thienopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
